5,6,7,8-Tetrahydro-1,7-naphthyridine
CAS No.: 13623-85-3
Cat. No.: VC20982896
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13623-85-3 |
|---|---|
| Molecular Formula | C8H10N2 |
| Molecular Weight | 134.18 g/mol |
| IUPAC Name | 5,6,7,8-tetrahydro-1,7-naphthyridine |
| Standard InChI | InChI=1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h1-2,4,9H,3,5-6H2 |
| Standard InChI Key | SRQJSMFCZYZSLB-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1C=CC=N2 |
| Canonical SMILES | C1CNCC2=C1C=CC=N2 |
Introduction
Chemical Structure and Basic Information
5,6,7,8-Tetrahydro-1,7-naphthyridine (CID: 11356225) belongs to the naphthyridine family of compounds. Its molecular formula is C8H10N2 with a molecular weight of 134.18 g/mol . The compound contains a partially hydrogenated bicyclic system with two nitrogen atoms at positions 1 and 7, creating a distinctive heterocyclic framework that contributes to its chemical and biological properties.
Structural Identifiers
The structure of 5,6,7,8-Tetrahydro-1,7-naphthyridine is represented by several standard chemical identifiers as summarized in Table 1:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 5,6,7,8-tetrahydro-1,7-naphthyridine |
| InChI | InChI=1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h1-2,4,9H,3,5-6H2 |
| InChIKey | SRQJSMFCZYZSLB-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1C=CC=N2 |
| CAS Registry Number | 13623-85-3 |
Table 1: Structural identifiers of 5,6,7,8-Tetrahydro-1,7-naphthyridine
Chemical Structure Representation
The 2D structure of 5,6,7,8-Tetrahydro-1,7-naphthyridine consists of a fused ring system with a pyridine ring connected to a partially saturated piperidine-like ring. The tetrahydro prefix indicates that four hydrogen atoms have been added to the basic naphthyridine skeleton, specifically at positions 5, 6, 7, and 8 .
Physicochemical Properties
Understanding the physicochemical properties of 5,6,7,8-Tetrahydro-1,7-naphthyridine is essential for predicting its behavior in various applications and for developing effective synthesis and purification strategies.
Physical Properties
The compound exhibits specific physical characteristics that influence its handling and applications as detailed in Table 2:
| Property | Value |
|---|---|
| Physical State | Colorless to pale yellow liquid with a distinctive odor |
| Density | 1.068±0.06 g/cm³ (Predicted) |
| Melting Point | 275°C (in ethanol/chloroform) |
| Boiling Point | 247.6±30.0°C (Predicted) |
| Flash Point | 103.6°C |
| Vapor Pressure | 0.0254 mmHg at 25°C |
| Refractive Index | 1.548 |
Table 2: Physical properties of 5,6,7,8-Tetrahydro-1,7-naphthyridine
Chemical Properties
The chemical behavior of 5,6,7,8-Tetrahydro-1,7-naphthyridine is influenced by several factors:
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Basicity: With a predicted pKa of 7.78±0.20, the compound exhibits moderate basic properties due to the nitrogen atoms in its structure .
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Solubility: It is flammable and soluble in many organic solvents, making it versatile for various chemical reactions .
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Collision Cross Section: Predicted collision cross section values for various adducts of the compound provide insights into its molecular size and potential interactions (Table 3):
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 135.09168 | 127.0 |
| [M+Na]+ | 157.07362 | 140.4 |
| [M+NH4]+ | 152.11822 | 136.7 |
| [M+K]+ | 173.04756 | 133.1 |
| [M-H]- | 133.07712 | 129.1 |
| [M+Na-2H]- | 155.05907 | 134.3 |
| [M]+ | 134.08385 | 129.5 |
| [M]- | 134.08495 | 129.5 |
Table 3: Predicted collision cross section values for 5,6,7,8-Tetrahydro-1,7-naphthyridine adducts
Synthesis Methodologies
Several synthetic routes have been developed for the preparation of 5,6,7,8-Tetrahydro-1,7-naphthyridine, each with specific advantages and considerations.
Improved Five-Step Synthesis
An improved synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine has been reported that offers significant advantages over previously described methods. This approach uses a five-step sequence, providing a more efficient route to the target compound . The synthesis represents an important advancement for accessing this conformationally-restricted analog of 2-(3-pyridyl)ethylamine, which has pharmacological relevance .
Asymmetric Synthesis Approaches
Although directly focused on the related 5,6,7,8-Tetrahydro-1,6-naphthyridine, methodologies for asymmetric synthesis provide valuable insights that can be adapted for the synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine. Key features of these approaches include:
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Heck-type Vinylation: A protocol for atom-economical Heck-type vinylation of chloropyridine using ethylene gas .
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Formation of Dihydronaphthyridine: Methods for constructing the dihydronaphthyridine ring system directly from 2-vinyl-3-acylpyridine mediated by ammonia .
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Enantioselective Hydrogenation: Ruthenium-catalyzed enantioselective transfer hydrogenation to establish the chiral stereogenic center in the naphthyridine core .
One-Pot Hydroamination/Cyclization
A notable advancement in the synthesis of related naphthyridine systems involves a one-pot hydroamination/cyclization reaction to construct the dihydronaphthyridine ring. This approach allows for more streamlined synthesis by achieving multiple transformations in a single reaction vessel .
The development of these synthetic methodologies has significantly improved access to 5,6,7,8-Tetrahydro-1,7-naphthyridine and related compounds, enabling further exploration of their applications.
Derivatives and Related Compounds
5,6,7,8-Tetrahydro-1,7-naphthyridine serves as a foundation for numerous derivatives with enhanced or specialized properties for various applications.
Carboxylic Acid Derivatives
5,6,7,8-Tetrahydro-1,7-naphthyridine-2-carboxylic acid (CID: 68065123, C9H10N2O2, MW: 178.19 g/mol) is a significant derivative featuring a carboxylic acid group at position 2 of the naphthyridine ring system . This functional group introduces additional reactivity and binding potential, expanding the possibilities for chemical transformations and biological interactions.
| Concentration | Amount of Compound |
|---|---|
| 1 mg | 5 mg |
| 1 mM | 5.8603 mL |
| 5 mM | 1.1721 mL |
| 10 mM | 0.586 mL |
Table 4: Stock solution preparation volumes for 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride
Positional Isomers
Several positional isomers of 5,6,7,8-tetrahydronaphthyridine exist, differing in the location of the nitrogen atoms:
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5,6,7,8-Tetrahydro-1,6-naphthyridine (CID: 13193882): This isomer has been investigated as part of a synthesis of RORγt inverse agonist TAK-828F .
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5,6,7,8-Tetrahydro-1,8-naphthyridine: This isomer has been studied for the synthesis of αVβ3 integrin antagonists, demonstrating its potential in developing pharmaceutical compounds .
These positional isomers, while structurally similar to 5,6,7,8-Tetrahydro-1,7-naphthyridine, possess distinct chemical properties and biological activities due to the altered arrangement of nitrogen atoms within the molecular framework.
Applications and Research Significance
5,6,7,8-Tetrahydro-1,7-naphthyridine and its derivatives have demonstrated considerable potential in several application areas.
Pharmaceutical Applications
The compound serves as an important scaffold in medicinal chemistry:
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Conformationally-Restricted Analog: 5,6,7,8-Tetrahydro-1,7-naphthyridine functions as a conformationally-restricted analog of 2-(3-pyridyl)ethylamine, potentially offering improved pharmacological properties compared to the flexible parent molecule .
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Building Block for Drug Development: Its unique structure makes it valuable for developing compounds with specific biological activities, particularly in the field of receptor antagonists and modulators.
Synthetic Intermediates
As a versatile intermediate in organic synthesis, 5,6,7,8-Tetrahydro-1,7-naphthyridine enables access to complex molecular architectures with potential applications in diverse fields, including materials science and catalyst development.
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